mPEG5-Propyne
Overview
Description
Methoxy polyethylene glycol propyne, commonly referred to as mPEG5-Propyne, is a polyethylene glycol (PEG)-based compound. It is characterized by the presence of a methoxy group at one end and a propyne derivative at the other. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mPEG5-Propyne typically involves the reaction of methoxy polyethylene glycol with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
mPEG5-Propyne undergoes various chemical reactions, including:
Click Chemistry: The propyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The methoxy group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazole rings.
Bases: Such as potassium carbonate, used in substitution reactions to deprotonate the methoxy group.
Major Products
Scientific Research Applications
mPEG5-Propyne has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the formulation of various industrial products, including cosmetics and coatings.
Mechanism of Action
The mechanism of action of mPEG5-Propyne primarily involves its role as a linker in bioconjugation reactions. The propyne group participates in click chemistry reactions, forming stable triazole linkages that connect different molecular entities. This enables the targeted delivery of therapeutic agents and the development of multifunctional materials.
Comparison with Similar Compounds
Similar Compounds
mPEG5-Azide: Similar to mPEG5-Propyne but contains an azide group instead of a propyne group.
mPEG5-Amine: Contains an amine group and is used in bioconjugation and drug delivery applications.
Uniqueness
This compound is unique due to its propyne group, which allows for efficient and selective click chemistry reactions. This makes it particularly valuable in the synthesis of PROTACs and other bioconjugates where stable and specific linkages are required.
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O6/c1-3-4-16-7-8-18-11-12-20-14-13-19-10-9-17-6-5-15-2/h1H,4-14H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUBUSWLTHJLSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296155 | |
Record name | 2,5,8,11,14,17-Hexaoxaeicos-19-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1101668-41-0 | |
Record name | 2,5,8,11,14,17-Hexaoxaeicos-19-yne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1101668-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5,8,11,14,17-Hexaoxaeicos-19-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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